Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl-
Description
Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- (C₂₃H₂₆O₂), is a structurally complex cyclohexanone derivative featuring a methyl group at position 2, a 3-oxobutyl chain (introducing a ketone moiety), and two phenyl groups at positions 6,5. This compound’s unique substituents confer distinct chemical and physical properties, making it relevant in specialty chemical synthesis, catalysis, or pharmaceutical intermediates. Its synthesis likely involves multi-step functionalization of cyclohexanone via alkylation and aryl substitution reactions .
Properties
CAS No. |
50592-55-7 |
|---|---|
Molecular Formula |
C23H26O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-2-(3-oxobutyl)-6,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C23H26O2/c1-18(24)14-17-22(2)15-9-16-23(21(22)25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13H,9,14-17H2,1-2H3 |
InChI Key |
SWDPZVRBYJXIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- typically follows a multi-step synthetic route involving:
- Formation of the cyclohexanone core with appropriate methyl and oxobutyl substituents.
- Introduction of diphenyl groups at the 6,6-positions.
- Use of selective alkylation and acylation reactions under controlled conditions.
The synthesis often requires careful choice of reagents, solvents, temperature, and catalysts to achieve the desired substitution pattern and high purity.
Key Reaction Steps and Conditions
Alkylation and Methylation
- Alkylation of cyclohexanone derivatives is commonly performed using non-nucleophilic bases such as potassium t-butoxide or sodium hydride to deprotonate active methylene groups, enabling nucleophilic attack on alkyl halides or related electrophiles.
- Methylation steps often use methylating agents with at least 2 molar equivalents to ensure complete substitution, typically conducted in solvents like methylene chloride, carbon disulfide, or acetonitrile.
- Temperatures are maintained between -78°C and room temperature, with reaction times ranging from 30 minutes to 24 hours depending on the step.
Acylation
- Introduction of the 3-oxobutyl side chain is achieved through acylation reactions using acyl chlorides such as 4-chlorobutyryl chloride.
- Lewis acids like aluminum chloride (AlCl3) are preferred catalysts for Friedel-Crafts acylation steps, conducted in solvents such as toluene or xylene.
- Reaction temperatures typically range from 0°C to 70°C, with durations from 20 minutes to 10 hours.
- Work-up involves quenching with ice-water and extraction with organic solvents, followed by purification via crystallization or distillation.
Cyclopropyl and Other Ring Modifications
- In some synthetic routes, cyclopropyl derivatives are intermediates generated by base-promoted intramolecular cyclization.
- For example, potassium hydroxide in methanol at low temperatures (8-10°C) can convert chlorobutyryl intermediates into cyclopropyl ketones with high yields (~90%).
- These intermediates can then be further methylated or functionalized to yield the target compound.
Solvent and Catalyst Selection
| Step | Solvent(s) | Catalyst/Base | Temperature Range | Reaction Time |
|---|---|---|---|---|
| Alkylation/Methylation | Methylene chloride, carbon disulfide, acetonitrile, diethyl ether | Potassium t-butoxide, sodium hydride | -78°C to room temp | 0.5 to 24 hours |
| Acylation | Toluene, xylene | Aluminum chloride (AlCl3) | 0°C to 70°C | 20 min to 10 hours |
| Cyclopropyl formation | Methanol | Potassium hydroxide (KOH) | 8-10°C | ~20 minutes |
Representative Experimental Procedure (Adapted)
Step 1: Preparation of 4-chloro-1-(4-methylphenyl)-butan-1-one
Suspend anhydrous AlCl3 (1.15 mol) in toluene (1500 mL) at 2-4°C. Slowly add 4-chlorobutyryl chloride (1.15 mol) in toluene (300 mL). Stir for 15 minutes, then pour into ice-water and stir for 30 hours. Separate organic layer, wash, and evaporate solvent to yield the chlorobutyryl ketone intermediate as a pale yellow oil (95% yield).
Step 2: Cyclopropyl Ketone Formation
Dissolve KOH (126 g) in methanol (450 mL), cool to 8-10°C. Add solution of chlorobutyryl ketone (292 g) in methanol dropwise. Stir for 20 minutes, partially evaporate methanol, pour into water, filter solid, and dry to obtain cyclopropyl ketone (90% yield).
Step 3: Methylation
Methylate the cyclopropyl ketone using methylating agents (e.g., methyl iodide) in the presence of base in methylene chloride or related solvents at 0°C to room temperature for 10-16 hours.
Step 4: Introduction of Diphenyl Groups
The diphenyl substitution at the 6,6-positions can be introduced via Friedel-Crafts alkylation or acylation using diphenyl reagents and Lewis acid catalysts under controlled conditions.
Data Tables Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Base for alkylation | Potassium t-butoxide, sodium hydride |
| Methylating agent | Methyl iodide or equivalents |
| Lewis acid for acylation | Aluminum chloride (AlCl3) preferred |
| Solvents | Methylene chloride, toluene, methanol, acetonitrile |
| Temperature range | -78°C to 70°C |
| Reaction time | 0.5 to 30 hours depending on step |
| Purification methods | Extraction, crystallization, distillation |
| Typical yields | 90-95% for key intermediates |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Cyclohexanone, 2-(3-Chloro-2-Butenyl)-2-Methyl-6,6-Diphenyl- (C₂₃H₂₅ClO)
- Key Differences : Replaces the 3-oxobutyl group with a 3-chloro-2-butenyl chain.
- Impact: The chlorine atom increases molecular weight (352.897 g/mol vs.
- Applications : Likely used in halogenated intermediates for agrochemicals or pharmaceuticals.
b) 2-Methyl-2-(2-Oxopropyl)Cyclohexanone (C₁₀H₁₆O₂)
- Key Differences : Shorter oxo-alkyl chain (2-oxopropyl vs. 3-oxobutyl) and lacks phenyl groups.
- Impact : Lower molecular weight (168.21 g/mol) and reduced steric hindrance. Retention index (RI = 1360) suggests higher volatility compared to the target compound .
- Applications : Identified in fragrance analysis (e.g., floral volatiles) due to its lower boiling point .
c) 2,6-Bis(4-Methylbenzylidene)Cyclohexanone
- Key Differences : Benzylidene groups (aromatic rings via double bonds) replace the phenyl and oxobutyl substituents.
- Impact: Extended conjugation increases UV absorption and rigidity.
- Applications: Potential in photochemical materials or as a ligand in coordination chemistry.
Physicochemical Properties Comparison
*Predicted based on analogous structures in .
Biological Activity
Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- (CAS Registry Number: 50592-55-7) is a complex organic compound with the molecular formula C23H26O2. This compound has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
The compound's structure can be represented as follows:
- Molecular Formula: C23H26O2
- Molecular Weight: 334.4513 g/mol
- CAS Number: 50592-55-7
Structural Characteristics
The compound features a cyclohexanone core, substituted with two phenyl groups and a ketone functional group. This unique structure may contribute to its biological activities.
Antimicrobial Properties
Recent studies indicate that cyclohexanones possess significant antimicrobial properties. For instance, cyclohexanone derivatives have been shown to exhibit antifungal activity against various pathogenic fungi. A study on related cyclohexanones demonstrated their efficacy in inhibiting fungal growth, suggesting that similar properties may be present in 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of cyclohexanones on different cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents. For example, a related cyclohexanone was found to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways .
Case Studies and Research Findings
- Antifungal Activity : A study focusing on the antifungal potential of cyclohexanones noted that compounds with similar structures exhibit varying degrees of effectiveness against fungal strains such as Candida albicans and Aspergillus niger .
- Cytotoxic Effects : Research has shown that cyclohexanone derivatives can significantly reduce cell viability in human cancer cell lines. For instance, a derivative with a similar structure was reported to decrease viability by over 50% at certain concentrations .
- Mechanism of Action : The proposed mechanism for the cytotoxic effects includes the disruption of mitochondrial function and induction of oxidative stress within the cells, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antifungal | Inhibition of growth in Candida albicans | |
| Cytotoxicity | Decreased viability in breast cancer cells | |
| Apoptosis Induction | Activation of apoptotic pathways |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl | C23H26O2 | 334.4513 | 50592-55-7 |
| Cyclohexanone | C6H10O | 98.15 | 108-94-1 |
| 2-Methylcyclohexanone | C7H12O | 112.17 | 583-60-8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
